214852-39-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

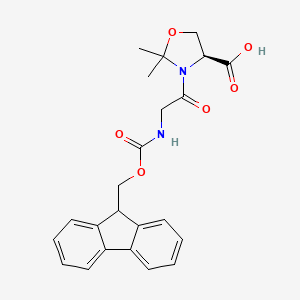

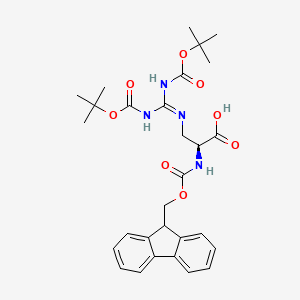

214852-39-8 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.

Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

In biochemistry, Fmoc-D-Asp(O-2-PhiPr)-OH is utilized in proteomics research, particularly in peptide synthesis . It serves as a building block for creating peptides with specific sequences, which are crucial for studying protein structure and function.

Methods of Application

The compound is incorporated into peptides via solid-phase peptide synthesis (SPPS). During SPPS, the Fmoc group protects the amino group, allowing for the sequential addition of amino acids to the growing peptide chain.

Results and Outcomes

The use of Fmoc-D-Asp(O-2-PhiPr)-OH in peptide synthesis has enabled the creation of complex peptides with high purity. This has facilitated the study of protein interactions and the development of peptide-based therapeutics.

Pharmacology

Application Summary

In pharmacology, this compound is applied in the synthesis of drug candidates, especially those that mimic or interfere with biological pathways involving aspartic acid residues .

Methods of Application

It is used to create pharmacologically active peptides through SPPS, where its incorporation can influence the activity and stability of the potential drug.

Results and Outcomes

Peptides synthesized using Fmoc-D-Asp(O-2-PhiPr)-OH have shown varied biological activities, contributing to the discovery of new therapeutic agents.

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is instrumental in the design of enzyme inhibitors and receptor modulators that contain aspartic acid-like structures .

Methods of Application

It is used to synthesize analogs of biologically active molecules, with the aim of improving their binding affinity and selectivity towards biological targets.

Results and Outcomes

The synthesized analogs have provided insights into the structure-activity relationships of potential drugs, aiding in the optimization of their medicinal properties.

Analytical Chemistry

Application Summary

Analytical chemists use Fmoc-D-Asp(O-2-PhiPr)-OH as a standard or reference compound in chromatography and mass spectrometry to identify and quantify aspartic acid derivatives .

Methods of Application

The compound is often used in calibration curves and as a control in analytical assays to ensure the accuracy and precision of the measurements.

Results and Outcomes

Its use has improved the reliability of analytical methods, allowing for the precise quantification of aspartic acid derivatives in complex samples.

Chemical Engineering

Application Summary

In chemical engineering, Fmoc-D-Asp(O-2-PhiPr)-OH is used in process development for the large-scale synthesis of peptides and peptide-like molecules .

Methods of Application

The compound is utilized in optimized reaction conditions to ensure efficient scale-up from laboratory to industrial production.

Results and Outcomes

The development of such processes has enabled the commercial production of peptides for various applications, including therapeutics and biomaterials.

This analysis provides a detailed overview of the diverse applications of Fmoc-D-Asp(O-2-PhiPr)-OH across different scientific fields, highlighting its significance in research and industry.

Building on the previous analysis, here’s an additional application of Fmoc-D-Asp(O-2-PhiPr)-OH in the field of environmental sustainability:

Environmental Sustainability in Peptide Synthesis

Application Summary

The compound plays a role in the development of greener chemical processes. In the context of peptide synthesis, efforts are being made to reduce the environmental impact by using less hazardous solvents and reagents .

Methods of Application

Fmoc-D-Asp(O-2-PhiPr)-OH is used in the Fmoc/tBu solid-phase peptide synthesis (SPPS), which is the method of choice for synthesizing peptides. Recent advancements aim to replace hazardous solvents like DMF, NMP, and CH2Cl2 with greener alternatives.

Results and Outcomes

The adoption of greener solvents has shown that they do not impair the synthetic process. This shift is expected to result in a smaller environmental footprint and reduced health risks for those involved in the synthesis process .

Propiedades

Número CAS |

214852-39-8 |

|---|---|

Nombre del producto |

214852-39-8 |

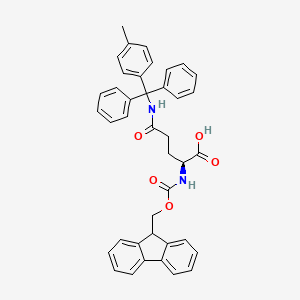

Fórmula molecular |

C28H27NO6 |

Peso molecular |

473.53 |

InChI |

1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |

Clave InChI |

IGRGLXHQUZGSMV-IXXGTQFESA-N |

SMILES canónico |

CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Sinónimos |

214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)